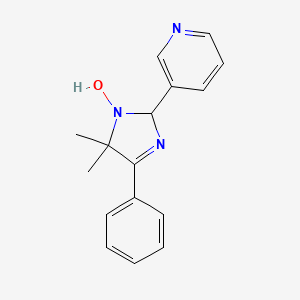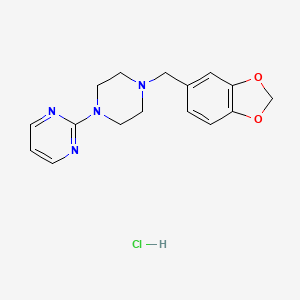
Piribedil hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
Piribedil hydrochloride is synthesized through a multi-step chemical process. Initially, piperazine and 2-chloropyrimidine undergo monoalkylation to produce 2-(1-piperazinyl)pyrimidine, followed by condensation with piperonyl chloride. This method yields Piribedil with an overall yield of about 64%, based on 2-chloropyrimidine. This synthesis pathway highlights the complexity and precision required in producing this compound for pharmaceutical use (W. Shaojie et al., 2011).
Molecular Structure Analysis
Spectral analysis techniques, including HRMS, NMR (1H and 13C), MS, UV, IR, DSC, and TGA, have been employed to confirm the chemical structure of Piribedil. These analyses provide detailed insights into its molecular composition, the arrangement of atoms, and functional groups, ensuring the compound's identity and purity for medical applications (Chen Jia-ru, 2015).
Chemical Reactions and Properties
Research into the physicochemical properties and transport behavior of Piribedil highlights its lipophilicity and membrane-crossing potential, essential for its effectiveness in crossing the blood-brain barrier. The studies indicate Piribedil's high lipophilicity (log P(oct) = 2.84) and low H-bond donor acidity, favorable for membrane transport. Such properties are crucial for its pharmacokinetic profile, ensuring adequate brain availability for therapeutic action (R. Tsai et al., 1992).
Applications De Recherche Scientifique
Parkinson's Disease Management
- Dyskinesia and Parkinson's Disease : Piribedil has shown to induce less dyskinesia compared to L-dopa in MPTP-treated common marmosets, which suggests its potential for better management of Parkinson's disease with reduced side effects (Smith et al., 2002).
- Early Monotherapy Efficacy : As a monotherapy, piribedil has demonstrated effectiveness in improving symptoms of early Parkinson's disease, making it a viable initial treatment option (Rascol et al., 2006).
- Cognitive and Motor Symptom Improvement : Studies highlight piribedil's ability to enhance cognitive functions and reduce motor complications in Parkinson's disease, reinforcing its value as a comprehensive therapeutic agent (Pérez-Lloret & Rascol, 2016).
Neurological Research
- Effect on l-DOPA-induced Dyskinesias : Research on rat models of Parkinson’s disease indicates that piribedil can differentially influence various types of l-DOPA-induced dyskinesias, potentially due to its α2 adrenoceptor antagonist properties (Gerlach et al., 2012).
- Tinnitus Treatment : In a study for chronic tinnitus treatment, piribedil did not show significant improvement over placebo, but electrophysiological characteristics suggested potential effectiveness in a specific subgroup (de Azevedo et al., 2009).
- Improvement of Motor Symptoms in Combination with Levodopa : In patients with stable Parkinson's disease, piribedil demonstrated efficacy in improving motor symptoms when combined with levodopa (Ziégler et al., 2003).
Cognitive and Psychomotor Effects
- Attention and Cognitive Improvement : Piribedil has been observed to improve attentional and cognitive deficits in animal models, suggesting its potential utility in addressing cognitive aspects of neurological disorders (Turle-Lorenzo et al., 2006).
- Effect on Healthy Volunteers : In a study with healthy volunteers, piribedil was shown to improve alertness and information processing speed, highlighting its psychomotor and cognitive effects (Schück et al., 2002).
Other Applications
- Psychiatric and Addiction Medicine : Piribedil has been suggested to have therapeutic effects beyond Parkinson’s disease, including potential benefits in cognitive impairment, depressive and anxiety disorders, and addiction medicine (Bykov & Bekker, 2020).
- Memory Enhancement in Rodents : Studies show that piribedil can enhance memory in rodents, pointing to its potential application in memory-related disorders (Marighetto et al., 2008).
Safety and Hazards
- Hypotension and Bradycardia : Piribedil can cause hypotension (low blood pressure) and bradycardia (slow heart rate). Clinicians must weigh these potential risks against the clinical benefits when prescribing piribedil for PD .
- Other Side Effects : Nausea, vomiting, and mental disorders have been reported, but they are generally manageable .
Mécanisme D'action
Target of Action
Piribedil hydrochloride primarily targets the Dopamine D2 receptor and the Dopamine D3 receptor . These receptors are part of the dopamine system, which plays a major role in reward, motivation, memory, and motor control.
Mode of Action
This compound acts as a dopamine agonist , meaning it mimics the action of dopamine by binding to the same receptors . Specifically, it binds to the Dopamine D2 and D3 receptors . It also has α2-adrenergic antagonist properties , which means it blocks α2-adrenergic receptors, enhancing the release of dopamine .
Biochemical Pathways
Upon binding to the dopamine receptors, this compound stimulates the dopamine system, leading to increased dopamine activity. This can result in a variety of downstream effects, depending on the specific pathway activated. For example, in the context of Parkinson’s disease, the increased dopamine activity can help to alleviate symptoms by compensating for the loss of dopamine-producing neurons .
Pharmacokinetics
The pharmacokinetics of this compound involve several key factors. It is extensively metabolized in the liver, primarily through demethylation, p-hydroxylation, and N-oxidation . The metabolites are then excreted via the kidney . The bioavailability of this compound is around 10%, with peak levels reached approximately 1 hour after administration . It has a protein binding of 70-80% , and an elimination half-life of 1.7-6.9 hours .
Result of Action
The primary result of this compound’s action is an increase in dopamine activity. This can lead to improvements in motor control, particularly in individuals with Parkinson’s disease . In addition, it has been shown to enhance working memory capacities in normal aging adults , and to have a positive effect on psychophysiological state of elderly people, improving memory and attention and increasing the velocity of psychomotor reactions .
Action Environment
The action of this compound can be influenced by a variety of environmental factors. For example, the presence of certain other medications can affect its absorption, distribution, metabolism, and excretion. Additionally, individual factors such as age, sex, genetic factors, and health status can also influence its action, efficacy, and stability .
Analyse Biochimique
Biochemical Properties
Piribedil hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as a dopamine receptor agonist, binding to dopamine D2 and D3 receptors . This interaction stimulates the receptors, mimicking the effects of dopamine and leading to improved motor function in patients with Parkinson’s disease. Additionally, this compound exhibits α2-adrenergic antagonist properties, which can influence norepinephrine release and modulate adrenergic signaling pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. In neuronal cells, it enhances dopamine signaling by stimulating dopamine receptors, which can lead to improved motor control and reduced symptoms of Parkinson’s disease . It also influences cell signaling pathways, including those involved in neurotransmitter release and synaptic plasticity. Furthermore, this compound can impact gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with dopamine D2 and D3 receptors. By acting as an agonist, it activates these receptors, leading to increased dopamine signaling . This activation can result in the inhibition of adenylate cyclase, reducing cyclic AMP levels and modulating downstream signaling pathways. Additionally, this compound’s α2-adrenergic antagonist properties can inhibit the release of norepinephrine, further influencing neurotransmitter dynamics and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its efficacy over extended periods, but its stability may be affected by factors such as temperature and pH .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it has been shown to improve motor function and reduce symptoms of Parkinson’s disease . At higher doses, this compound can cause adverse effects such as hypotension, bradycardia, and gastrointestinal disturbances . These threshold effects highlight the importance of careful dosage management to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is metabolized primarily in the liver through processes such as demethylation, p-hydroxylation, and N-oxidation . These metabolic pathways result in several metabolites, one of which is pharmacologically active. The metabolites are excreted via the kidneys, with a significant portion also being eliminated through the bile duct . The involvement of specific enzymes and cofactors in these metabolic processes can influence the compound’s bioavailability and efficacy.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It has a bioavailability of approximately 10%, with peak plasma concentrations occurring about one hour after oral administration . The compound exhibits protein binding of 70-80%, which influences its distribution within the body . This compound is extensively metabolized in the liver, and its metabolites are distributed to various tissues, including the brain, where it exerts its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is primarily within neuronal cells, where it interacts with dopamine receptors on the cell membrane . This localization is crucial for its activity as a dopamine agonist, allowing it to modulate neurotransmitter release and synaptic function. Additionally, this compound may undergo post-translational modifications that influence its targeting to specific cellular compartments, further affecting its activity and function .
Propriétés
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2.ClH/c1-4-17-16(18-5-1)20-8-6-19(7-9-20)11-13-2-3-14-15(10-13)22-12-21-14;/h1-5,10H,6-9,11-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSRBPOCDOKYKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3605-01-4 (Parent) | |
| Record name | Piribedil hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078213635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20228860 | |
| Record name | Piribedil hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20228860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78213-63-5 | |
| Record name | Piribedil hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078213635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piribedil hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20228860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



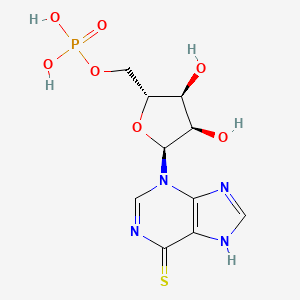

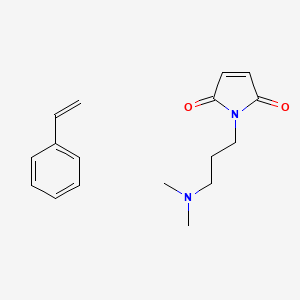
![1,3,5-trihydroxy-2,7-dimethyl-8-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione](/img/structure/B1227597.png)
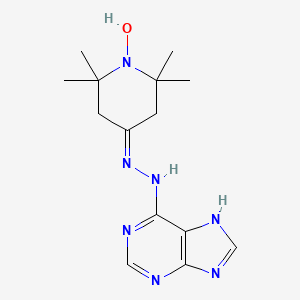


![N-(1,3-benzodioxol-5-yl)-2-[4-(4-chlorophenyl)sulfonyl-1-piperazinyl]acetamide](/img/structure/B1227604.png)
![2-(2,5-dimethoxyanilino)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide](/img/structure/B1227605.png)
![2-(6-Amino-5-cyano-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)benzoic acid](/img/structure/B1227608.png)
![4-[[7-Methyl-4-(phenylthio)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]methyl]morpholine](/img/structure/B1227610.png)
![6-bromo-2-(4-methylphenyl)-N-[(1-methyl-4-pyrazolyl)methyl]-4-quinolinecarboxamide](/img/structure/B1227611.png)
![4-[4-(Phenylmethyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B1227612.png)
